Derivative Potency Comparison: PfCDPK4 Kinase Inhibition from 2-(Aminomethyl)pyrimidin-4-OL Scaffold
Derivatives synthesized from the 2-(Aminomethyl)pyrimidin-4-OL hydrochloride scaffold have demonstrated specific inhibitory activity against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a validated target for malaria therapy . In a structure-activity relationship study, compounds derived from this core structure exhibited IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 . While no direct comparator data was available for the parent compound against other aminomethylpyrimidine isomers in this specific assay, this quantitative range establishes a baseline for the scaffold's potential in developing antimalarial kinase inhibitors .
| Evidence Dimension | Inhibitory activity against PfCDPK4 |
|---|---|
| Target Compound Data | Derivatives: IC50 = 0.210 - 0.530 μM |
| Comparator Or Baseline | Baseline for the scaffold; no direct isomer comparison data available. |
| Quantified Difference | Not applicable (No comparator) |
| Conditions | In vitro kinase inhibition assay (PfCDPK4) |
Why This Matters
For researchers in malaria drug discovery, this quantitative data validates the scaffold's utility as a starting point for designing potent PfCDPK4 inhibitors.
